molecular formula C10H5Cl2FO2 B13673583 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one

Katalognummer: B13673583
Molekulargewicht: 247.05 g/mol
InChI-Schlüssel: YHXROJIKCWZJGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions, a fluorophenyl group at the 5th position, and a furanone ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3,4-dichlorofuran-2(5H)-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used in the synthesis include dichloromethane and ethanol.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furanone compounds.

    Substitution: The chlorine atoms and the fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furanones.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dichlorofuran-2(5H)-one: Lacks the fluorophenyl group.

    5-(4-Fluorophenyl)furan-2(5H)-one: Lacks the chlorine atoms.

    3,4-Dichloro-5-phenylfuran-2(5H)-one: Lacks the fluorine atom.

Uniqueness

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one is unique due to the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H5Cl2FO2

Molekulargewicht

247.05 g/mol

IUPAC-Name

3,4-dichloro-2-(4-fluorophenyl)-2H-furan-5-one

InChI

InChI=1S/C10H5Cl2FO2/c11-7-8(12)10(14)15-9(7)5-1-3-6(13)4-2-5/h1-4,9H

InChI-Schlüssel

YHXROJIKCWZJGR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2C(=C(C(=O)O2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.